N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenyl group, a phenylpiperazine moiety, and a pyrimidinyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor, followed by reduction to obtain the cyanophenyl group.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the phenylpiperazine ring.
Coupling with pyrimidinyl group: The phenylpiperazine intermediate is then reacted with a pyrimidinyl halide under basic conditions to form the desired pyrimidinyl group.
Final coupling and acylation: The cyanophenyl and pyrimidinyl intermediates are coupled together, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide can be compared with similar compounds such as:
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethanamide: Differing by the length of the acyl chain.
N-(4-cyanophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}propionamide: Differing by the presence of an additional methyl group on the acyl chain.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C24H24N6O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
InChI |
InChI=1S/C24H24N6O2/c1-18-15-23(32-17-22(31)27-20-9-7-19(16-25)8-10-20)28-24(26-18)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15H,11-14,17H2,1H3,(H,27,31) |
InChI Key |
IXAQWKWGTJEFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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